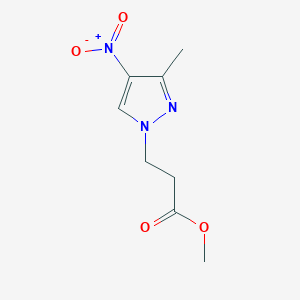
3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO6 It is a derivative of benzaldehyde, featuring hydroxyl, methoxy, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde typically involves the nitration of 3,4-dimethoxybenzaldehyde. The process begins with the preparation of the corresponding ester, which is then reacted with nitric acid to produce the desired product . The reaction conditions include the use of specific solvents and controlled temperatures to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted benzaldehyde derivatives. These products can be further utilized in various chemical syntheses and applications.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as a chromophoric substrate for probing the catalytic mechanism of enzymes such as horse liver alcohol dehydrogenase . The ionization of the phenolic hydroxyl group plays a crucial role in its activity, influencing the compound’s spectral properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-4-nitrobenzaldehyde: This compound shares similar functional groups but lacks the methoxy substituents.
3,4-Dimethoxy-6-nitrobenzaldehyde: Similar in structure but without the hydroxyl group.
4-Hydroxy-3,5-dimethoxybenzaldehyde:
Uniqueness
3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industrial processes.
Propiedades
IUPAC Name |
3-hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-7-3-6(10(13)14)5(4-11)9(16-2)8(7)12/h3-4,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOVDEOBKKXWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1639343.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1639345.png)


![N-[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]-2-[(2-iodoacetyl)amino]acetamide](/img/structure/B1639356.png)


